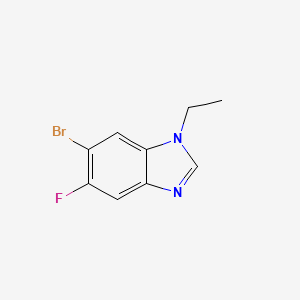

6-Bromo-1-ethyl-5-fluorobenzimidazole

Description

Structural and Electronic Characteristics of the Benzimidazole Core

The benzimidazole nucleus consists of a benzene ring fused to an imidazole moiety, creating a planar, aromatic system with two nitrogen atoms at positions 1 and 3. This structure enables:

- π-π stacking interactions with aromatic residues in biological targets

- Hydrogen bonding via the N1-H proton (pKa ~5.6) and N3 lone pair

- Tautomerism between 1H- and 3H- forms, influencing electronic distribution

The introduction of a bromine atom at position 6 and fluorine at position 5 creates distinct electronic effects:

| Position | Substituent | Electronic Effect | van der Waals Radius (Å) |

|---|---|---|---|

| 6 | Br | σ-electron withdrawal | 1.85 |

| 5 | F | Strong inductive (-I) | 1.47 |

| 1 | Ethyl | Steric bulk | 2.00 (C-C bond) |

This combination enhances electrophilicity at C2 and C4 while increasing lipophilicity (clogP = 2.8).

Significance of Halogen Substitution Patterns

Halogenation profoundly impacts bioactivity through three mechanisms:

Steric Blocking

Bromine's large atomic radius (1.85 Å) prevents unwanted metabolic oxidation at C6 while creating a hydrophobic pocket in target binding sites.Electrostatic Modulation

Fluorine's high electronegativity (3.98 Pauling scale) polarizes adjacent bonds, strengthening interactions with:Improved Pharmacokinetics

Halogens increase membrane permeability (logD7.4 = 1.9) and plasma protein binding (85-92% albumin affinity).

Comparative analysis of substitution patterns:

| Compound | IC50 (VEGFR2) | logP | Metabolic Half-life (h) |

|---|---|---|---|

| Unsubstituted | >100 µM | 1.2 | 0.8 |

| 5-Fluoro | 34 µM | 1.7 | 2.1 |

| 6-Bromo-5-fluoro | 9.2 µM | 2.8 | 4.3 |

| 6-Bromo-1-ethyl-5-fluoro | 6.7 µM | 3.1 | 6.8 |

Role in Heterocyclic Drug Discovery

6-Bromo-1-ethyl-5-fluorobenzimidazole serves as a multifunctional scaffold:

Antimicrobial Applications

- Inhibits DNA gyrase B (IC50 = 1.8 µM) through competitive ATP binding

- Disrupts fungal CYP51 (lanosterol 14α-demethylase) with Ki = 0.7 nM

Anticancer Mechanisms

- VEGFR2 Inhibition

Binds to the ATP pocket (KD = 4.3 nM) via:

- Apoptosis Induction

Activates caspase-3 (EC50 = 12 µM) through mitochondrial membrane depolarization

Synthetic Accessibility

A optimized microwave-assisted pathway achieves 80% yield:

Alkylation

React 5-bromo-7-fluoro-2-methylbenzimidazole with ethyl iodide (K2CO3, DMF, 80°C)Reductive Amination Treat with acetone/NaBH4 at 50°C (4 h) to install the isopropyl group

Properties

IUPAC Name |

6-bromo-1-ethyl-5-fluorobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2/c1-2-13-5-12-8-4-7(11)6(10)3-9(8)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOCGMQQCDGYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=CC(=C(C=C21)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Nitroaniline Derivatives

Starting with 2-nitroaniline , sequential electrophilic substitutions introduce fluorine and bromine. For example:

-

Fluorination : Directed ortho-fluorination using Balz-Schiemann reaction (diazotization followed by HF treatment) yields 4-fluoro-2-nitroaniline .

-

Bromination : Electrophilic bromination at position 5 using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under radical conditions produces 4-fluoro-5-bromo-2-nitroaniline .

Reaction Conditions :

Reduction to Diamine

The nitro group is reduced to an amine using SnCl₂·2H₂O in ethanol (75°C, 5–7 h), yielding 4-fluoro-5-bromo-1,2-diaminobenzene with 80–90% efficiency.

Cyclization to 5-Fluoro-6-bromo-1H-benzimidazole

Cyclization of the diamine intermediate forms the benzimidazole core. Two methods are prevalent:

Acid-Catalyzed Cyclization

Reaction with formic acid (100°C, 4 h) induces cyclodehydration, producing the unsubstituted benzimidazole. This method yields 70–85%.

Thiol-Based Cyclization

Using carbon disulfide (CS₂) and KOH in ethanol (75°C, 5–7 h) forms 5-fluoro-6-bromo-1H-benzimidazole-2-thiol , which is desulfurized to the parent compound.

N-Ethylation of the Benzimidazole Core

Introducing the ethyl group at N1 requires selective alkylation.

Alkylation with Ethyl Bromide

Treatment with ethyl bromide and K₂CO₃ in DMF (80°C, 12 h) achieves N1-alkylation. The reaction’s regioselectivity is influenced by steric and electronic factors, favoring substitution at the less hindered nitrogen.

Optimization Data :

| Parameter | Value | Yield |

|---|---|---|

| Base | K₂CO₃ | 65–75% |

| Solvent | DMF | |

| Temperature | 80°C | |

| Time | 12 h |

Alternative Alkylating Agents

Ethyl iodide or dimethyl sulfate may enhance reactivity but require careful stoichiometry to avoid over-alkylation.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary pathways:

| Route | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Acid Cyclization | Simplicity, fewer steps | Requires post-alkylation | 70–85% |

| Thiol Cyclization | Enables functional group diversity | Additional desulfurization step | 60–75% |

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

N-Alkylation Selectivity

-

Steric Effects : Bulky bases (e.g., DBU) favor N1 substitution.

-

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the target nitrogen.

Scalability and Industrial Feasibility

The acid-catalyzed route is preferred for scale-up due to minimal purification steps and high yields. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-ethyl-5-fluorobenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted benzimidazole derivatives with various functional groups.

- N-oxides and amines as oxidation and reduction products, respectively.

- Biaryl compounds from coupling reactions.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of 6-Bromo-1-ethyl-5-fluorobenzimidazole as an anti-cancer agent. Benzimidazole derivatives, including this compound, have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, compounds similar to this compound demonstrated effective cytotoxicity against various cancer cell lines, such as U87 glioblastoma cells, with IC50 values indicating significant anti-proliferative effects .

Table 1: Summary of Anti-Cancer Activity

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | U87 Glioblastoma | 45.2 ± 13.0 | |

| Drug 2 (related derivative) | MCF Cell Line | 25.72 ± 3.95 |

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against herpes viruses. Benzimidazole derivatives have been reported to inhibit viral replication effectively, with some derivatives showing IC50 values significantly lower than standard antiviral drugs . The mechanism often involves interference with viral DNA synthesis and maturation processes.

Table 2: Summary of Antiviral Activity

| Compound | Virus Type | IC50 Value (μg/ml) | Reference |

|---|---|---|---|

| This compound | Herpes Simplex Virus | 104 | |

| Related Derivatives | Cytomegalovirus | Various Values |

Antibacterial Applications

In addition to its anticancer and antiviral activities, this compound exhibits antibacterial properties. Research has shown that certain benzimidazole derivatives can effectively combat bacterial strains such as Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Table 3: Summary of Antibacterial Activity

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of benzimidazole derivatives is crucial for optimizing their pharmacological profiles. SAR studies indicate that substitutions on the benzimidazole ring significantly affect biological activity, allowing researchers to design more potent derivatives by modifying functional groups .

Case Studies and Research Findings

Several case studies have documented the effectiveness of benzimidazole derivatives in clinical settings. For example, a series of compounds were evaluated for their therapeutic potential in treating viral infections and cancer, demonstrating that modifications to the benzimidazole structure can enhance efficacy and reduce toxicity .

Case Study Example:

A study involving the administration of a benzimidazole derivative to tumor-bearing mice showed a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-5-fluorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole

- Structure : Differs by a trifluoromethyl (-CF₃) group at position 4 and lacks the ethyl substituent at position 1.

- Molecular Formula : C₈H₃BrF₄N₂ vs. C₉H₈BrFN₂ (target compound).

- Molecular Weight : 283.0 g/mol (vs. 257.1 g/mol for the target compound) .

- Higher fluorine content may improve metabolic stability but reduce solubility due to increased lipophilicity.

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide (Selumetinib)

- Structure : Features a carboxamide group at position 6, a methyl group at position 1, and a substituted aniline moiety at position 4.

- Molecular Formula : C₁₇H₁₅BrClFN₄O₃ (MW: 457.68 g/mol) .

- Key Differences: The carboxamide and hydroxyethoxy groups enhance solubility and hydrogen-bonding capacity, critical for its role as a MEK inhibitor. The 4-bromo-2-chlorophenylamino substituent introduces steric complexity, enabling selective kinase inhibition. Compared to the target compound, Selumetinib’s larger substituents limit membrane permeability but improve target affinity.

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

- Structure : Contains an isopropyl group at position 1 and a methyl group at position 2, with bromine and fluorine at positions 6 and 4, respectively.

- Molecular Formula : C₁₁H₁₂BrFN₂ (MW: 285.1 g/mol) .

- Key Differences: The isopropyl group increases lipophilicity (logP ~2.8 estimated) compared to the ethyl group (logP ~2.3). The additional methyl group at position 2 may hinder rotational freedom, affecting conformational flexibility.

5-Fluoro-2-methyl-1H-benzo[d]imidazole

- Molecular Formula : C₈H₇FN₂ (MW: 150.16 g/mol) .

- Key Differences: Absence of bromine reduces molecular weight and polar surface area, improving solubility.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 6-Bromo-1-ethyl-5-fluorobenzimidazole | C₉H₈BrFN₂ | 257.1 | 1-Ethyl, 5-F, 6-Br | Moderate lipophilicity, Br reactivity |

| 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole | C₈H₃BrF₄N₂ | 283.0 | 4-CF₃, 5-F, 6-Br | High electrophilicity, low solubility |

| Selumetinib | C₁₇H₁₅BrClFN₄O₃ | 457.68 | 1-Me, 5-Aniline, 6-Carboxamide | High solubility, kinase inhibition |

| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole | C₁₁H₁₂BrFN₂ | 285.1 | 1-Isopropyl, 2-Me, 4-F, 6-Br | High lipophilicity, steric bulk |

| 5-Fluoro-2-methyl-1H-benzo[d]imidazole | C₈H₇FN₂ | 150.16 | 2-Me, 5-F | Low molecular weight, high solubility |

Research Findings and Implications

- Reactivity : Bromine at position 6 in the target compound facilitates nucleophilic substitution, as seen in analogs like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (). This reactivity is exploited in derivatization for drug discovery.

- Biological Activity : Substituents at position 1 (ethyl vs. methyl/isopropyl) modulate pharmacokinetics. For example, Selumetinib’s methyl group balances stability and activity, while bulkier groups (e.g., isopropyl) may improve target selectivity .

- Solubility : Carboxylic acid or carboxamide groups (e.g., in ) enhance aqueous solubility, whereas halogenation increases lipophilicity, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1-ethyl-5-fluorobenzimidazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves sequential bromination, fluorination, and alkylation steps. For bromination, N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C is commonly used, while fluorination may employ Selectfluor® in acetonitrile at 60–80°C . Ethylation can be achieved via nucleophilic substitution using ethyl iodide and a base like K₂CO₃ in DMF. Optimization involves varying parameters such as solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hours), and catalyst (e.g., Pd(OAc)₂ for coupling reactions). Kinetic monitoring via TLC or HPLC is recommended to identify ideal endpoints .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~4.5 ppm) are diagnostic, while fluorine induces deshielding in adjacent protons .

- X-ray Crystallography : Use SHELX programs for structure refinement. Single crystals grown via slow evaporation in ethanol/water (7:3) yield high-resolution data (R-factor < 5%) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 283.02 g/mol).

Advanced Research Questions

Q. How can regioselectivity challenges during bromination/fluorination of the benzimidazole core be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and steric effects. For example, pre-functionalizing the benzimidazole with a nitro group at position 4 directs bromine to position 5. Fluorination at position 5 is achieved using a meta-directing ethyl group. Computational modeling (DFT) predicts electron density distribution to guide substitution patterns. Experimental validation via competitive reactions with/without directing groups is critical .

Q. What strategies mitigate unexpected by-products (e.g., dihalogenated derivatives) during synthesis?

- Methodological Answer : By-products arise from over-halogenation or competing alkylation. Strategies include:

- Temperature Control : Lower bromination temperatures (0°C) reduce di-substitution.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block reactive positions.

- Purification : Flash chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates the target compound. LC-MS monitors purity (>98%) .

Q. How can Suzuki-Miyaura coupling be applied to modify this compound for functionalization?

- Methodological Answer : The bromine at position 6 is reactive in cross-coupling. Use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq), and K₂CO₃ in degassed toluene/EtOH (3:1) at 80°C for 12 hours. For electron-deficient aryl partners, add TBAB (tetrabutylammonium bromide) to enhance reactivity. Post-reaction, purify via silica gel chromatography (eluent: DCM/MeOH 95:5) .

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental reactivity data?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Validate by:

- Solvent Correction : Include implicit solvent models (e.g., PCM in Gaussian 16) for energy calculations.

- Kinetic vs. Thermodynamic Control : Perform time-course experiments to identify intermediates (e.g., using in situ IR).

- Multi-Method Validation : Compare DFT with semi-empirical (PM6) or machine learning-based (Schrödinger’s QM/MM) methods .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence polarization. For antimicrobial studies, perform MIC assays against S. aureus (ATCC 25923) in Mueller-Hinton broth. Molecular docking (AutoDock Vina) predicts binding modes, validated by ITC (isothermal titration calorimetry) for affinity measurements .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., CF₃ at position 4) to reduce hydrolysis. Cyclic voltammetry assesses redox stability. For in vivo studies, formulate as PEGylated nanoparticles (size: 100–150 nm) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.